molecular formula C13H10FNO B8600963 4-Amino-3'-fluorobenzophenone

4-Amino-3'-fluorobenzophenone

Cat. No. B8600963
M. Wt: 215.22 g/mol
InChI Key: RGINXMPQTJUCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05382598

Procedure details

To stirred 90° C. polyphosphoric acid (150 g) was added 10.72 g (7.65 mmol) of 3-fluorobenzoic acid and 6.98 g (7.5 mmol) of aniline and the bath temperature raised to 180°-190° C. and held there for 1 hour. A solution was obtained at about 130° C. The heating bath was removed and the stirred mixture (sublimate above the solution) was treated cautiously with 60 mL of water. The mixture was stirred at 140°-155° C. for 1 hour, the heating bath removed, 50 mL of 3N HCl added, the mixture poured into 750 mL of water and filtered through a pad of Celite. The filtrate was basified with 15% sodium hydroxide and the resulting solid extracted with methylene chloride. The dried (MgSO4) solution was filtered and the solvent removed to yield a brown solid. Recrystallization from ethanol-hexane (1:3) returned a greenish yellow solid that was chromatographed on silica gel (methylene chloride) to yield 4.83 g (30%) of yellow 4-amino-3'-fluorobenzophone, mp 98°-100° C. 1H NMR (300 MHz, CDCl3): 4.21 (s, 2H, NH2) 6.66-6.70 (m, 2H, aromatic) 7.23-7.26 (m, 1H, aromatic) 7.39-7.51 (m, 3H, aromatic) 7.69-7.72 (m, 2H, aromatic). MS (CI, CH4): 216 (M+1).
[Compound]
Name
polyphosphoric acid
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
10.72 g
Type
reactant
Reaction Step Two
Quantity
6.98 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=O.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C>>[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([C:5]([C:4]2[CH:8]=[CH:9][CH:10]=[C:2]([F:1])[CH:3]=2)=[O:7])=[CH:14][CH:13]=1

Inputs

Step One
Name
polyphosphoric acid
Quantity
150 g
Type
reactant
Smiles
Step Two
Name
Quantity
10.72 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1
Name
Quantity
6.98 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 140°-155° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the bath temperature raised to 180°-190° C.
CUSTOM
Type
CUSTOM
Details
A solution was obtained at about 130° C
CUSTOM
Type
CUSTOM
Details
The heating bath was removed
ADDITION
Type
ADDITION
Details
the stirred mixture (sublimate above the solution) was treated cautiously with 60 mL of water
CUSTOM
Type
CUSTOM
Details
the heating bath removed
ADDITION
Type
ADDITION
Details
50 mL of 3N HCl added
ADDITION
Type
ADDITION
Details
the mixture poured into 750 mL of water
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
EXTRACTION
Type
EXTRACTION
Details
the resulting solid extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4) solution
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to yield a brown solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol-hexane (1:3)
CUSTOM
Type
CUSTOM
Details
that was chromatographed on silica gel (methylene chloride)
CUSTOM
Type
CUSTOM
Details
to yield 4.83 g (30%) of yellow 4-amino-3'-fluorobenzophone, mp 98°-100° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=CC=C(C(=O)C2=CC(=CC=C2)F)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.